molecular formula C4H6BrF2NO B3175597 2-bromo-2,2-difluoro-N,N-dimethylacetamide CAS No. 95776-69-5

2-bromo-2,2-difluoro-N,N-dimethylacetamide

Cat. No.: B3175597
CAS No.: 95776-69-5
M. Wt: 202 g/mol
InChI Key: BMQYXKWACJEHJZ-UHFFFAOYSA-N
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Description

2-bromo-2,2-difluoro-N,N-dimethylacetamide is an organic compound with the molecular formula C4H6BrF2NO It is characterized by the presence of bromine and fluorine atoms attached to an acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,2-difluoro-N,N-dimethylacetamide typically involves the reaction of 2,2-difluoro-N,N-dimethylacetamide with a brominating agent. One common method is the bromination of 2,2-difluoro-N,N-dimethylacetamide using bromine or a bromine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The brominating agent is added slowly to the reaction mixture to control the rate of reaction and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-bromo-2,2-difluoro-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-2,2-difluoro-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N,N-dimethylacetamide involves its interaction with nucleophiles and electrophiles. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity by influencing the electron density on the acetamide structure .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N,N-dimethylacetamide: Similar structure but lacks the fluorine atoms.

    Ethyl bromodifluoroacetate: Contains a similar bromodifluoro group but has an ethyl ester instead of an acetamide.

    2,2-difluoro-N,N-dimethylacetamide: Lacks the bromine atom.

Uniqueness

2-bromo-2,2-difluoro-N,N-dimethylacetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these atoms makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

2-bromo-2,2-difluoro-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF2NO/c1-8(2)3(9)4(5,6)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYXKWACJEHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl bromodifluoroacetate (370 g, 1.82 mol) in 1000 mL of THF was added a solution of Me2NH in THF (2.0 M, 1000 mL, 2.0 mol). A slightly exothermic reaction occurred. The solution was stirred at room temperature overnight. The solvent was then carefully removed by distillation and the residue purified by rectification. The product was obtained as a colorless liquid (343 g, >99% pure by GC, 1.7 mol, 93% yield).
Quantity
370 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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